molecular formula C7H3ClF3N3 B8249290 8-Chloro-3-(trifluoromethyl)imidazo[1,5-a]pyrazine

8-Chloro-3-(trifluoromethyl)imidazo[1,5-a]pyrazine

Cat. No.: B8249290
M. Wt: 221.57 g/mol
InChI Key: HZGDAKJKABFHLF-UHFFFAOYSA-N
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Description

8-Chloro-3-(trifluoromethyl)imidazo[1,5-a]pyrazine is a heterocyclic compound that contains both chlorine and trifluoromethyl groups

Preparation Methods

The synthesis of 8-Chloro-3-(trifluoromethyl)imidazo[1,5-a]pyrazine can be achieved through several synthetic routes. One common method involves the reaction of chlorinated imidazo[1,5-a]pyrazine with trifluoromethylating agents. For instance, the reaction of chlorinated imidazo[1,5-a]pyrazine with trifluoromethyl bromide in the presence of a base can yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

8-Chloro-3-(trifluoromethyl)imidazo[1,5-a]pyrazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of 8-Chloro-3-(trifluoromethyl)imidazo[1,5-a]pyrazine involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the derivatives of the compound used .

Comparison with Similar Compounds

8-Chloro-3-(trifluoromethyl)imidazo[1,5-a]pyrazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific arrangement of functional groups, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

8-chloro-3-(trifluoromethyl)imidazo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3N3/c8-5-4-3-13-6(7(9,10)11)14(4)2-1-12-5/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZGDAKJKABFHLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2C(F)(F)F)C(=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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